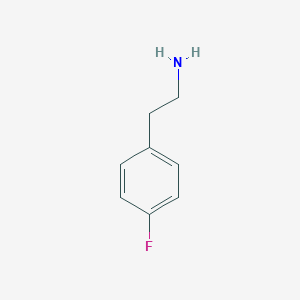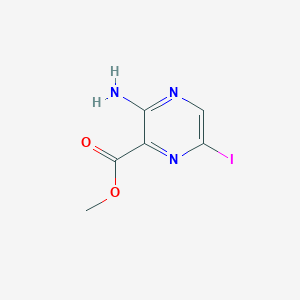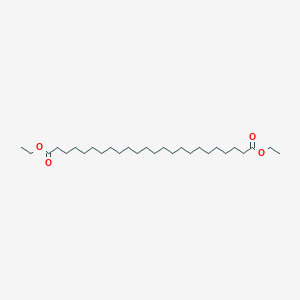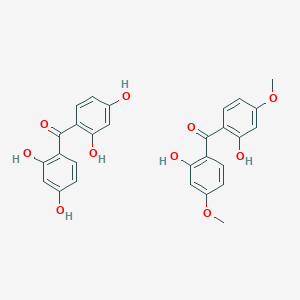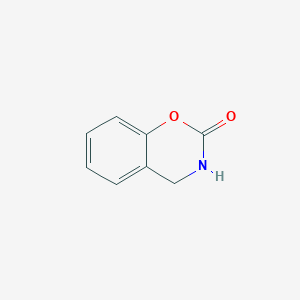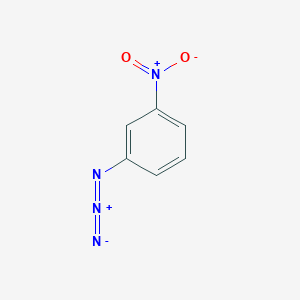![molecular formula C12H15Cl2NO2 B075537 [4-[bis(2-chloroethyl)amino]phenyl] acetate CAS No. 1448-93-7](/img/structure/B75537.png)
[4-[bis(2-chloroethyl)amino]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[bis(2-chloroethyl)amino]phenyl] acetate is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds that have been used as chemotherapeutic agents due to their ability to alkylate DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis(2-chloroethyl)amino]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: 4-aminophenyl acetate is nitrated to form 4-nitrophenyl acetate.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminophenyl acetate.
Alkylation: The amino group is then alkylated with 2-chloroethyl chloroformate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
[4-[bis(2-chloroethyl)amino]phenyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl acetates.
科学研究应用
[4-[bis(2-chloroethyl)amino]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It is used in the development of chemotherapeutic agents for cancer treatment. The compound’s ability to alkylate DNA makes it effective in inhibiting the proliferation of cancer cells.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl] acetate involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of DNA strands. This cross-linking prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
相似化合物的比较
Similar Compounds
Chlorambucil: A nitrogen mustard derivative used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.
Uniqueness
[4-[bis(2-chloroethyl)amino]phenyl] acetate is unique due to its specific structure, which allows for targeted alkylation of DNA. Its acetate group provides additional stability and specificity in its interactions with biological molecules, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
1448-93-7 |
|---|---|
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC 名称 |
[4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
InChI 键 |
VULHMSUXUOLBEV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
同义词 |
Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


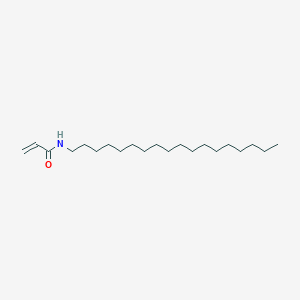
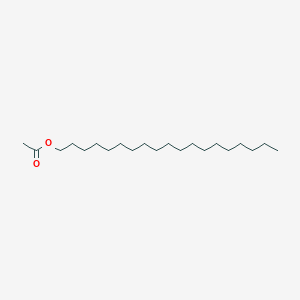
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
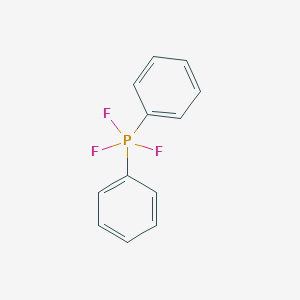
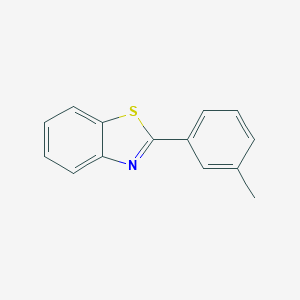
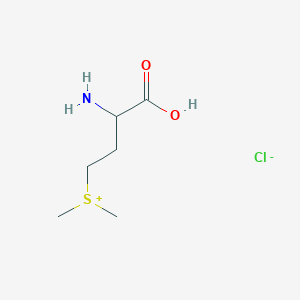
![N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline](/img/structure/B75467.png)
